An In-depth Technical Guide to the Chemical Properties of N-ethyl-1-methylpiperidin-3-amine
An In-depth Technical Guide to the Chemical Properties of N-ethyl-1-methylpiperidin-3-amine
Abstract
N-ethyl-1-methylpiperidin-3-amine is a chiral substituted piperidine that holds significant interest for researchers and professionals in drug development and medicinal chemistry. The piperidine motif is a prevalent scaffold in a vast array of pharmaceuticals, and understanding the chemical properties of its derivatives is paramount for the design of novel therapeutics.[1] This guide provides a comprehensive overview of the core chemical properties, synthesis, reactivity, and analytical characterization of N-ethyl-1-methylpiperidin-3-amine, with a particular focus on the (R)-enantiomer. It is intended to serve as a technical resource for scientists engaged in the synthesis and application of this versatile building block.
Introduction and Molecular Overview
N-ethyl-1-methylpiperidin-3-amine, a tertiary amine, belongs to the class of substituted 3-aminopiperidines. These structures are of particular importance in medicinal chemistry due to their ability to introduce a basic nitrogen center and a chiral scaffold into a molecule, which can be crucial for target engagement and pharmacokinetic properties. The presence of the N-ethyl and N-methyl groups on the piperidine ring and the exocyclic amine, respectively, influences the compound's steric and electronic properties, such as its basicity, nucleophilicity, and lipophilicity.
The structure is characterized by a six-membered saturated heterocycle containing a nitrogen atom. The stereochemistry at the 3-position of the piperidine ring is a key feature, with the (R)- and (S)-enantiomers potentially exhibiting different biological activities and interactions with chiral biological targets. This guide will primarily refer to the (R)-enantiomer, for which a CAS number is registered.
Core Chemical and Physical Properties
Precise experimental data for N-ethyl-1-methylpiperidin-3-amine is not extensively documented in publicly available literature. However, based on data from chemical suppliers and the properties of analogous compounds, we can compile a table of its key characteristics.
| Property | Value | Source/Comment |
| IUPAC Name | (3R)-N-Ethyl-1-methylpiperidin-3-amine | |
| CAS Number | 1354018-15-7 | |
| Molecular Formula | C₈H₁₈N₂ | |
| Molecular Weight | 142.24 g/mol | |
| Appearance | Expected to be a liquid at room temperature | Based on similar small amines.[2] |
| Boiling Point | Not specified; estimated to be in the range of 160-180 °C | Estimation based on structurally similar compounds. |
| Melting Point | Not applicable | |
| Density | Not specified; estimated to be ~0.9 g/cm³ | Estimation based on similar piperidine derivatives.[3] |
| Solubility | Expected to be soluble in polar organic solvents | General property of small amines.[4] |
| pKa | Not specified; estimated to be in the range of 9-10 for the exocyclic amine and slightly lower for the ring nitrogen | Based on typical pKa values for secondary and tertiary amines. |
Synthesis and Methodologies
The synthesis of N-ethyl-1-methylpiperidin-3-amine can be approached through several established synthetic organic chemistry routes. A common and efficient method is the reductive amination of a suitable precursor.
Proposed Synthetic Pathway: Reductive Amination
A logical and widely used approach to synthesize the target molecule is through a two-step process starting from a commercially available protected aminopiperidine derivative, such as (R)-3-Boc-aminopiperidine. This method offers good control over the introduction of the N-alkyl groups.
The overall synthetic transformation is as follows:
Caption: Proposed synthetic workflow for (R)-N-ethyl-1-methylpiperidin-3-amine.
Detailed Experimental Protocol
Step 1: Synthesis of tert-butyl (R)-(1-ethylpiperidin-3-yl)carbamate
This step involves the reductive amination of (R)-tert-butyl piperidin-3-ylcarbamate with acetaldehyde. The choice of a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) is crucial as it selectively reduces the intermediate iminium ion in the presence of the aldehyde.[5]
-
To a stirred solution of (R)-tert-butyl piperidin-3-ylcarbamate (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add acetaldehyde (1.2 equivalents).
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. The portion-wise addition helps to control any potential exotherm.
-
Stir the reaction at room temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure tert-butyl (R)-(1-ethylpiperidin-3-yl)carbamate.
Step 2: Synthesis of tert-butyl (R)-ethyl(1-methylpiperidin-3-yl)carbamate
The secondary amine on the carbamate is then methylated, again via reductive amination, using formaldehyde.
-
Dissolve the product from Step 1 (1 equivalent) in methanol.
-
Add an aqueous solution of formaldehyde (37 wt. %, 1.5 equivalents).
-
Stir the mixture at room temperature for 1-2 hours.
-
Cool the reaction mixture to 0 °C in an ice bath and add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Quench the reaction by the addition of water.
-
Concentrate the mixture under reduced pressure to remove methanol.
-
Extract the aqueous residue with a suitable organic solvent like ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the crude Boc-protected final product. This intermediate can often be used in the next step without further purification if it is of sufficient purity.
Step 3: Synthesis of (R)-N-ethyl-1-methylpiperidin-3-amine (Final Product)
The final step is the removal of the tert-butoxycarbonyl (Boc) protecting group under acidic conditions.
-
Dissolve the crude product from Step 2 in a suitable solvent such as methanol or dioxane.
-
Add an excess of a strong acid, such as hydrochloric acid (as a solution in dioxane or isopropanol) or trifluoroacetic acid (TFA).
-
Stir the reaction at room temperature for several hours, monitoring the deprotection by TLC or LC-MS.[6]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
-
If an HCl salt is formed, it may precipitate and can be collected by filtration. To obtain the free base, dissolve the salt in water, basify with a strong base (e.g., NaOH or K₂CO₃) to a pH > 12, and extract with an organic solvent like DCM or ethyl acetate.
-
Dry the combined organic extracts over Na₂SO₄, filter, and concentrate under reduced pressure to yield (R)-N-ethyl-1-methylpiperidin-3-amine.
Reactivity Profile
The reactivity of N-ethyl-1-methylpiperidin-3-amine is dictated by the presence of two nitrogen atoms with differing steric and electronic environments.
-
Basicity and Nucleophilicity: Both nitrogen atoms are basic and can act as nucleophiles. The exocyclic secondary amine is generally more sterically accessible and may be more nucleophilic than the tertiary amine within the piperidine ring. This differential reactivity can potentially be exploited for selective functionalization.
-
N-Alkylation and N-Acylation: The exocyclic secondary amine can readily undergo further alkylation, acylation, sulfonylation, and other reactions typical of secondary amines.
-
Reactions of the Piperidine Ring: The tertiary amine of the piperidine ring can be oxidized to an N-oxide. The C-H bonds alpha to the ring nitrogen can be susceptible to oxidation or functionalization under specific conditions, for example, through Polonovski-type reactions or photoredox catalysis.[5]
Caption: Key reactivity pathways for N-ethyl-1-methylpiperidin-3-amine.
Analytical Characterization and Spectroscopy
Thorough analytical characterization is essential to confirm the identity and purity of N-ethyl-1-methylpiperidin-3-amine. The following spectroscopic techniques are fundamental for its analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be complex due to the number of aliphatic protons. Key expected signals include:
-
A triplet corresponding to the methyl protons of the ethyl group.
-
A quartet for the methylene protons of the ethyl group.
-
A singlet for the N-methyl protons on the piperidine ring.
-
A series of multiplets for the piperidine ring protons.
-
A broad singlet for the N-H proton of the secondary amine, which would disappear upon D₂O exchange.
-
-
¹³C NMR: The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbons attached to nitrogen atoms will be shifted downfield.
Infrared (IR) Spectroscopy
The IR spectrum of N-ethyl-1-methylpiperidin-3-amine would display characteristic absorptions for a secondary amine:
-
N-H Stretch: A single, weak to medium intensity band in the region of 3350-3310 cm⁻¹. Tertiary amines do not show a band in this region.[7]
-
C-H Stretch: Multiple bands in the 2800-3000 cm⁻¹ region due to the aliphatic C-H bonds.
-
N-H Bend: A band in the 1550-1650 cm⁻¹ region is characteristic of primary amines, and may be absent or weak for secondary amines.
-
C-N Stretch: Aliphatic C-N stretching vibrations are typically observed in the 1250–1020 cm⁻¹ region.[7]
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern.
-
Molecular Ion Peak (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak corresponding to the molecular weight of 142.24.
-
Nitrogen Rule: As the molecule contains an even number of nitrogen atoms (two), the molecular ion peak will have an even mass-to-charge ratio (m/z).
-
Fragmentation: Common fragmentation pathways for amines include α-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom. This would lead to the formation of stable, nitrogen-containing cations.
Applications in Research and Drug Development
Substituted 3-aminopiperidines are valuable building blocks in the synthesis of pharmaceutical agents.[8] Their incorporation into a larger molecule can impart desirable properties such as improved solubility, metabolic stability, and the ability to form salt forms with enhanced bioavailability. The chiral nature of N-ethyl-1-methylpiperidin-3-amine makes it a particularly attractive synthon for creating stereochemically defined drug candidates.
While specific applications of this exact molecule are not widely reported, analogous structures are found in compounds targeting a range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. Its potential applications lie in areas such as:
-
CNS Disorders: Piperidine-containing compounds are known to interact with various central nervous system targets.
-
Oncology: The piperidine scaffold is present in numerous anticancer agents.
-
Infectious Diseases: Substituted amines are frequently found in antiviral and antibacterial compounds.
The logical workflow for utilizing a building block like N-ethyl-1-methylpiperidin-3-amine in a drug discovery program would involve its coupling to a core scaffold, followed by biological screening and lead optimization.
Caption: Drug discovery workflow incorporating N-ethyl-1-methylpiperidin-3-amine.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat. Work should be conducted in a well-ventilated fume hood.
-
Fire Safety: Keep away from heat, sparks, and open flames. Use explosion-proof equipment.
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.
Conclusion
N-ethyl-1-methylpiperidin-3-amine is a valuable chiral building block with significant potential in synthetic and medicinal chemistry. This guide has provided a detailed overview of its chemical properties, a plausible and detailed synthetic route, its expected reactivity and spectroscopic signatures, and its potential applications in drug discovery. As the demand for novel and structurally diverse pharmaceutical agents continues to grow, a thorough understanding of such key synthons is essential for the advancement of the field.
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